N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Chemical Structure and Properties The compound features a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to an ethyl chain substituted with a pyrazole ring bearing a pyridin-2-yl group. Its molecular formula is C₁₉H₁₇N₅OS₂, with a molecular weight of 395.5 g/mol . The Smiles notation is O=C(NCCn1nc(-c2cccs2)cc1C1CC1)c1ccc2nsnc2c1, highlighting the fused aromatic systems and the flexible ethyl-pyrazole bridge.
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c24-17(12-4-5-15-16(11-12)22-25-21-15)19-8-10-23-9-6-14(20-23)13-3-1-2-7-18-13/h1-7,9,11H,8,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRZYEYKBFLFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiadiazole derivatives have been associated with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii.
Mode of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group. This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors. They have also been researched for photocatalytic applications.
Pharmacokinetics
The compound’s high fluorescence performance and stability suggest that it may have favorable bioavailability.
Result of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds have been used as fluorescent sensors for selective sensing of primary aromatic amines among various amines.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound exhibits high stability and fluorescence performance, suggesting that it may retain its activity under a range of conditions. .
Biological Activity
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key moieties:
- Pyridine : Known for its role in various biological activities.
- Pyrazole : Often associated with anti-inflammatory and analgesic properties.
- Thiadiazole : Recognized for antimicrobial and anticancer activities.
The combination of these structures suggests a multifaceted mechanism of action, potentially targeting various biological pathways.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 15.4 | Induction of apoptosis |
| HCT116 (Colon cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast cancer) | 22.3 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific molecular interactions.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. The results are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These results indicate a promising antimicrobial profile, particularly against fungal infections.
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors, modulating their activity. The presence of the pyridine and pyrazole moieties allows for binding to various biological targets, which can alter signaling pathways critical for cell survival and proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the core structure can significantly influence biological activity:
- Substituents on the Thiadiazole Ring :
- Electron-withdrawing groups enhance anticancer activity.
- Alkyl substitutions improve antimicrobial efficacy.
- Pyridine and Pyrazole Modifications :
- Substituents on the pyridine ring can affect binding affinity to target proteins.
- Variations in the pyrazole structure can lead to differential anti-inflammatory effects.
A detailed SAR study is essential for optimizing the compound's efficacy and reducing potential toxicity.
Case Study 1: Anticancer Evaluation
In a study by Evren et al. (2019), the compound was tested against A549 and HCT116 cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 15.4 µM for A549 cells, indicating potential as a therapeutic agent in lung cancer treatment .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties against E. coli and C. albicans, revealing MIC values of 32 µg/mL and 8 µg/mL, respectively. These findings suggest that the compound could be developed into a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
Key Functional Groups
- Pyrazolylethyl linker : Enhances conformational flexibility and provides hydrogen-bonding sites via the pyrazole N-H and pyridinyl nitrogen.
- Carboxamide group : Facilitates hydrogen bonding and solubility.
Comparison with Structurally Similar Compounds
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Molecular Formula : C₁₈H₁₄N₄OS₂ (MW: 366.5 g/mol) .
- Structural Differences :
- Replaces the pyrazolylethyl group with pyridin-2-ylmethyl and thiophen-3-ylmethyl substituents.
- Thiophene introduces sulfur-mediated hydrophobic interactions but reduces basicity compared to pyridine.
- Impact on Properties :
- Lower molecular weight (366.5 vs. 395.5) may improve bioavailability.
- Thiophene’s electron-rich nature could alter binding affinity in enzymatic targets.
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Molecular Formula : C₁₅H₁₁N₇OS (MW: 337.4 g/mol) .
- Structural Differences :
- Substitutes pyrazolylethyl with a 1,2,3-triazole ring linked to pyridin-3-yl.
- Triazole’s rigidity reduces conformational flexibility compared to pyrazole.
- Pyridin-3-yl vs. pyridin-2-yl alters hydrogen-bonding geometry in target binding pockets.
N-(Pyridin-2-yl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18k)
- Molecular Formula : C₁₃H₁₀N₆OS (MW: 306.3 g/mol) .
- Structural Differences :
- Replaces benzo[c][1,2,5]thiadiazole with a 1,3,4-thiadiazole ring.
- Contains dual pyridinyl groups (2- and 4-positions).
- Impact on Properties: Thiadiazole’s electron-withdrawing nature increases acidity of the carboxamide proton.
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (85)
- Molecular Formula : C₂₀H₁₄N₄O₂S₂ (MW: 422.5 g/mol) .
- Structural Differences :
- Uses a sulfonamide linker instead of carboxamide.
- Incorporates a benzo[d]thiazole-thiophene scaffold.
- Impact on Properties :
- Sulfonamide’s stronger electron-withdrawing effect may reduce metabolic stability.
- Benzo[d]thiazole enhances fluorescence properties, useful in imaging applications.
Comparative Analysis of Key Properties
Preparation Methods
Synthesis of Benzo[c]thiadiazole-5-carboxylic Acid
The benzo[c]thiadiazole core is typically synthesized via cyclization of o-phenylenediamine derivatives. A representative protocol involves:
- Sulfuration and nitrosation : Treatment of 2-nitroaniline with sodium sulfide nonahydrate (Na₂S·9H₂O) and sulfur in ethanol under reflux (78°C, 6 h) to form 1,2,5-thiadiazole[3,4-b]pyrazine intermediates.
- Oxidation : Conversion to the carboxylic acid using KMnO₄ in acidic aqueous conditions (H₂SO₄, 60°C, 3 h).
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Na₂S·9H₂O, S, EtOH, reflux | 68–72 | 85–90 |
| 2 | KMnO₄, H₂SO₄, 60°C | 89–93 | 92–95 |
Preparation of 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine
This amine side chain is synthesized through sequential heterocycle formation and alkylation:
- Pyrazole ring synthesis : Condensation of pyridin-2-yl hydrazine with acetylene derivatives (e.g., ethyl propiolate) in THF at 0–5°C.
- Ethylamine introduction : Nucleophilic substitution of 1-(chloroethyl)pyrazole intermediates with ammonia in DMF at 80°C for 12 h.
Key reaction parameters :
- Temperature control (<5°C) during pyrazole formation minimizes side products.
- Ammonia concentration (2.5 M) optimizes substitution efficiency (yield: 76–82%).
Amide Bond Formation Strategies
The final step involves coupling the carboxylic acid and amine components. Three principal methods are employed:
Acid Chloride Method
- Acid chloride synthesis : React benzo[c]thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux (70°C, 4 h).
- Amine coupling : Add 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine dropwise to the acid chloride in dichloromethane (DCM) with triethylamine (TEA) as base (0°C → rt, 12 h).
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| SOCl₂ stoichiometry | 1.5 eq | 91 |
| TEA concentration | 2.0 eq | 88 |
| Reaction time | 12 h | 85–90 |
Carbodiimide-Mediated Coupling
Alternative approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activate carboxylic acid with EDC/HOBt in DMF (0°C, 30 min).
- Add amine component and stir at room temperature for 24 h.
Comparative performance :
- EDC/HOBt : Higher purity (98% vs. 92%) but lower yield (78% vs. 88%) compared to acid chloride method.
Reaction Optimization and Troubleshooting
Solvent Selection
Solvent polarity significantly impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 88 |
| DMF | 36.7 | 78 |
| THF | 7.52 | 65 |
Polar aprotic solvents like DMF improve carbodiimide activation but may require longer reaction times.
Temperature Effects on Amidation
- Acid chloride method : Yields drop by 15–20% at temperatures >25°C due to decomposition.
- EDC/HOBt : Stable up to 40°C with <5% yield reduction.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃):
- IR (KBr):
- Amide C=O stretch: 1670–1685 cm⁻¹.
- Thiadiazole C-S vibration: 680–700 cm⁻¹.
Industrial-Scale Production Considerations
For kilogram-scale synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
